molecular formula C16H28N6O B5646047 2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide

2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide

Cat. No.: B5646047
M. Wt: 320.43 g/mol
InChI Key: ZXFJTKYQKHAAEB-STQMWFEESA-N
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Description

2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and multiple methylamino groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by the introduction of the methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that may exhibit similar chemical reactivity and biological effects.

Uniqueness

The uniqueness of 2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(methylamino)-N-[(3R,4S)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O/c1-5-6-12-9-22(10-13(12)20-15(23)8-17-3)16-19-11(2)7-14(18-4)21-16/h7,12-13,17H,5-6,8-10H2,1-4H3,(H,20,23)(H,18,19,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFJTKYQKHAAEB-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CNC)C2=NC(=CC(=N2)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CNC)C2=NC(=CC(=N2)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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